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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin

Cat. No.: B6616059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of (3R,5R)-Rosuvastatin, a widely prescribed medication for the

treatment of dyslipidemia. The synthesis of Rosuvastatin presents a significant challenge in

controlling the stereochemistry of the dihydroxyheptenoate side chain, which is crucial for its

biological activity as an HMG-CoA reductase inhibitor. This document outlines several key

asymmetric strategies that have been successfully employed to establish the desired (3R, 5R)

stereochemistry.

Introduction
Rosuvastatin is a synthetic statin that potently inhibits HMG-CoA reductase, the rate-limiting

enzyme in cholesterol biosynthesis.[1] The molecule consists of a pyrimidine core and a chiral

(3R,5S,6E)-dihydroxyheptenoate side chain. The enantioselective synthesis of this side chain

is a critical aspect of the manufacturing process. This document details three prominent and

effective strategies for achieving high stereoselectivity:

Biocatalytic Aldol Condensation using Deoxyribose-5-phosphate Aldolase (DERA): This

method utilizes a highly stereoselective enzyme to construct the chiral backbone of the side

chain from simple achiral starting materials.

Keck Enantioselective Allylation: This catalytic method establishes the 5R-stereocenter

through the asymmetric addition of an allyl group to an aldehyde.
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Asymmetric Ketone Reduction: This strategy involves the diastereoselective reduction of a β-

hydroxy ketone precursor to generate the desired syn-1,3-diol.

Key Synthetic Strategies and Workflow
The overall synthetic approach to Rosuvastatin involves the synthesis of the chiral side chain

and the pyrimidine core, followed by their coupling and final deprotection and salt formation.

The following diagram illustrates the general workflow and highlights where the key

enantioselective steps are implemented.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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